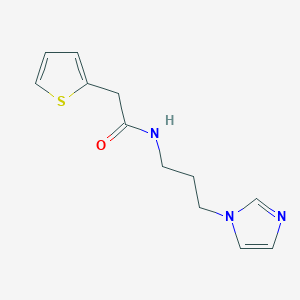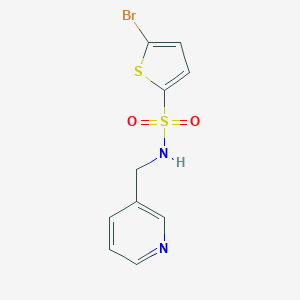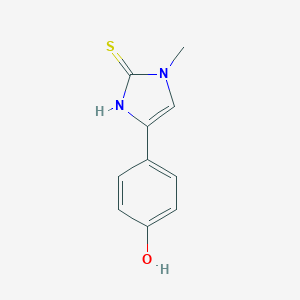
4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol is an organic compound with the molecular formula C10H10N2OS It features a phenol group attached to an imidazole ring, which is further substituted with a mercapto (thiol) group and a methyl group
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structures and functional groups .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The presence of the mercapto and phenol groups in this compound could potentially enhance its reactivity and binding affinity to its targets.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can enhance their absorption and distribution in the body . The presence of the mercapto and phenol groups could potentially influence the compound’s metabolism and excretion.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives . Additionally, the compound’s storage temperature is recommended to be 28°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions: The phenol group is introduced through substitution reactions, where the imidazole ring is reacted with phenolic compounds under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require acidic catalysts like sulfuric acid or Lewis acids.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as dyes and catalysts.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure without the phenol and mercapto groups.
2-Mercaptoimidazole: Lacks the phenol group.
4-Phenylimidazole: Lacks the mercapto group.
Uniqueness
4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol is unique due to the presence of both the phenol and mercapto groups on the imidazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-3-methyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-12-6-9(11-10(12)14)7-2-4-8(13)5-3-7/h2-6,13H,1H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAQUCLSYQQHBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(NC1=S)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-Benzyl-4-piperidinyl)amino]-4-oxobutanoic acid](/img/structure/B358469.png)
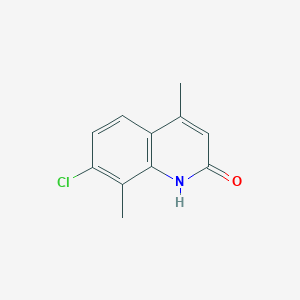
![[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid](/img/structure/B358524.png)
![Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B358531.png)
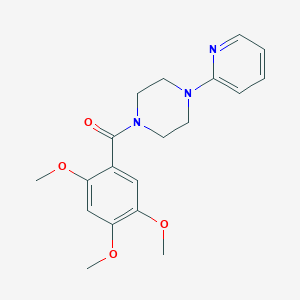
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B358533.png)
![4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phthalazin-1(2H)-one](/img/structure/B358535.png)
![4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B358546.png)
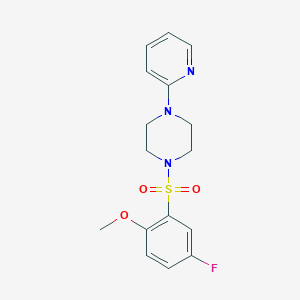
![3-(1,3-benzodioxol-5-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]propanamide](/img/structure/B358571.png)
![2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid](/img/structure/B358579.png)
![N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide](/img/structure/B358604.png)
